8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with two distinct sulfonyl groups: a 4-chlorophenylsulfonyl moiety at position 8 and a 4-methoxyphenylsulfonyl group at position 2. Its molecular formula is C₂₄H₂₄ClN₂O₆S₂, with a molecular weight of approximately 553.08 g/mol.
Properties
IUPAC Name |
8-(4-chlorophenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23ClN2O6S2/c1-28-17-4-8-19(9-5-17)31(26,27)23-14-15-29-20(23)10-12-22(13-11-20)30(24,25)18-6-2-16(21)3-7-18/h2-9H,10-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQQCKDGSWPRTMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23ClN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane , identified by its CAS number 898452-97-6 , is a member of the diazaspirocyclic class of compounds. This article reviews its biological activity, particularly focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of 487.0 g/mol . The structure contains two sulfonyl groups attached to phenyl rings, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H23ClN2O6S2 |
| Molecular Weight | 487.0 g/mol |
| CAS Number | 898452-97-6 |
Research indicates that compounds similar to 8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane exhibit a range of biological activities, particularly as antihypertensive agents. Studies have shown that these compounds can inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs), which are known to regulate vascular tone and blood pressure.
Antihypertensive Effects
A notable study demonstrated that derivatives based on the diazaspiro[4.5]decane scaffold exhibit significant antihypertensive effects in spontaneously hypertensive rats (SHR). The oral administration of these compounds resulted in a reduction in mean blood pressure, indicating their potential as therapeutic agents for hypertension management .
Case Studies
- Antihypertensive Activity : A series of compounds derived from the diazaspiro framework were tested for their ability to lower blood pressure in SHR models. The most active derivatives exhibited substantial reductions in systolic blood pressure, suggesting a strong correlation between structural modifications and biological efficacy .
- Inhibition of sEH : Docking studies have shown that modifications around the spirocyclic core can enhance binding affinity to sEH, thereby increasing inhibitory potency. This suggests that structural optimization is crucial for developing effective antihypertensive agents .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Variations
The compound shares its 1-oxa-4,8-diazaspiro[4.5]decane core with analogs such as 4-[(4-Methoxyphenyl)sulfonyl]-8-(methylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (). Key differences lie in the sulfonyl substituents:
- Target compound : 4-Chlorophenyl (electron-withdrawing) and 4-methoxyphenyl (electron-donating) groups.
- analog: Methylsulfonyl (simpler, non-aromatic) and 4-methoxyphenyl groups.
These substituent variations impact electronic properties, solubility, and steric bulk. The chloro group in the target compound may enhance electrophilicity and binding to hydrophobic pockets, whereas the methylsulfonyl group in the analog reduces aromatic interactions but improves metabolic stability .
Pharmacological Profiles of Related Diazaspiro Compounds
describes 8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its 3-chlorophenyl analog (14) . Although these lack the oxa-diaza core, they demonstrate how spirocyclic systems with aryl/heteroaryl substituents exhibit affinity for serotonin or dopamine receptors. The target compound’s sulfonyl groups may similarly engage in hydrogen bonding or π-stacking, but its lack of a piperazine moiety could limit CNS penetration compared to compounds .
Physicochemical Properties and Solubility
A comparative analysis of key properties is summarized below:
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 8-((4-Chlorophenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, starting with the formation of a spirocyclic intermediate via condensation and cyclization. For example:
Core Formation : Use piperidone or morpholine derivatives to construct the 1-oxa-4,8-diazaspiro[4.5]decane core through acid-catalyzed cyclization .
Sulfonylation : Introduce the 4-chlorophenyl and 4-methoxyphenyl sulfonyl groups sequentially via nucleophilic substitution under anhydrous conditions. Optimize reaction time and temperature (e.g., 0–5°C for sulfonyl chloride addition) to minimize side reactions .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (using ethanol/water) to isolate the final product .
Basic: How can the purity and structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Use a combination of analytical techniques:
- HPLC : Assess purity (>95%) with a C18 column, UV detection at 254 nm, and acetonitrile/water mobile phase .
- NMR Spectroscopy : Confirm structural integrity via characteristic signals (e.g., sulfonyl group protons at δ 7.5–8.0 ppm in H NMR; spiro carbon signals at 60–70 ppm in C NMR) .
- Mass Spectrometry : Verify molecular weight (expected [M+H] ~527 g/mol) using ESI-MS .
Advanced: What strategies optimize the yield of the spirocyclic core during synthesis?
Methodological Answer:
Key factors include:
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates during cyclization .
- Catalysis : Employ Lewis acids (e.g., ZnCl) to accelerate ring closure .
- Temperature Control : Maintain low temperatures (e.g., -10°C) during critical steps to prevent dimerization .
- Intermediate Trapping : Isolate and characterize intermediates (e.g., via TLC or FTIR) to troubleshoot low yields .
Advanced: How do substituents on the aromatic rings influence the compound’s biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies on similar compounds suggest:
- 4-Chlorophenyl Group : Enhances lipophilicity and target binding (e.g., enzyme inhibition via halogen bonding) .
- 4-Methoxyphenyl Group : Modulates electron density, potentially improving metabolic stability .
- Experimental Design : Compare analogs in enzyme inhibition assays (e.g., IC values against kinases) and logP measurements to correlate substituents with activity .
Advanced: How can researchers resolve contradictions in reported bioactivity data for related diazaspiro compounds?
Methodological Answer:
Address discrepancies by:
- Assay Standardization : Replicate experiments under controlled conditions (e.g., fixed ATP concentrations in kinase assays) .
- Data Cross-Validation : Compare results across multiple models (e.g., in vitro vs. cell-based assays) .
- Meta-Analysis : Use computational tools (e.g., PubChem BioActivity Data) to identify trends in IC values and adjust for variables like solvent effects .
Basic: What are the key spectroscopic signatures for confirming the molecular structure?
Methodological Answer:
- IR Spectroscopy : Sulfonyl S=O stretches at 1150–1300 cm .
- H NMR : Aromatic protons from chlorophenyl (δ 7.6–7.8 ppm) and methoxyphenyl (δ 6.8–7.2 ppm) groups .
- X-ray Crystallography : Resolve spirocyclic geometry (bond angles ~90° at the spiro carbon) .
Advanced: How to design experiments to elucidate the mechanism of action against biological targets?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina to predict binding modes with target proteins (e.g., kinases) .
- Competitive Binding Assays : Employ fluorescent probes (e.g., ATP-competitive inhibitors) to quantify displacement kinetics .
- Gene Knockdown : Validate target relevance via siRNA silencing in cell models .
Basic: What stability considerations are critical for storing this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
